b-Amino-3-(trifluoromethyl)benzenepropanol
Description
Context within β-Amino Alcohol Chemistry
β-Amino alcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to adjacent carbon atoms. researchgate.netrroij.com This structural motif is a cornerstone in organic synthesis and medicinal chemistry, primarily due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. rroij.commdpi.com For instance, the β-amino alcohol core is found in naturally occurring compounds like the vancomycin (B549263) family of antibiotics and in synthetic drugs such as β-blockers used for cardiovascular disorders. rroij.comopenaccessjournals.com
The versatility of β-amino alcohols stems from their dual functionality, which allows for a variety of chemical transformations. rroij.com They serve as crucial intermediates in the synthesis of unnatural amino acids, peptidomimetics, and various heterocyclic compounds. rroij.comtandfonline.com One of the simplest and most common routes to synthesize β-amino alcohols is through the ring-opening of epoxides with amines. researchgate.netopenaccessjournals.comtandfonline.com
Furthermore, chiral β-amino alcohols are highly valued as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netopenaccessjournals.comtcichemicals.com Their ability to induce stereoselectivity is critical in the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. tcichemicals.comdiva-portal.org For example, they are employed as catalysts in the enantioselective addition of dialkylzinc reagents to aldehydes, yielding secondary alcohols with high optical purity. tcichemicals.com The development of new chiral β-amino alcohols continues to be an active area of research, with applications in ruthenium-catalyzed transfer hydrogenation of ketones and other stereoselective transformations. diva-portal.org
Significance of Trifluoromethylated Organic Compounds in Modern Synthesis
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design and materials science. mdpi.combohrium.comhovione.com The CF3 group possesses unique electronic properties and high metabolic stability, which can profoundly influence the physicochemical and biological characteristics of a parent compound. mdpi.comwikipedia.org Its strong electron-withdrawing nature and high lipophilicity are key factors that can enhance a molecule's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation. mdpi.comacs.org
Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can lead to improved pharmacokinetic profiles, making it a valuable tool for medicinal chemists. mdpi.comwikipedia.org Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org This functional group is often considered a bioisostere for chlorine or a methyl group, allowing for the fine-tuning of a molecule's steric and electronic properties. wikipedia.org
The synthesis of trifluoromethylated compounds has been a major focus of research, leading to the development of numerous methods for introducing the -CF3 moiety. hovione.comacs.orgnih.govrsc.orgorganic-chemistry.org These methods range from using nucleophilic trifluoromethylation reagents to photoredox-catalyzed processes that allow for the site-selective introduction of the group, even at late stages of a synthetic sequence. acs.orgnih.gov The continued development of efficient and selective trifluoromethylation reactions is crucial for accessing novel fluorinated molecules for various applications. hovione.comacs.org
Role of Benzenepropanol Scaffolds in Complex Molecule Design
In medicinal chemistry, benzenepropanol derivatives have been investigated for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.aiontosight.ai The specific biological activity is highly dependent on the nature and position of the substituents on both the benzene (B151609) ring and the propanol (B110389) chain. ontosight.ai The ability to systematically modify these substituents makes the benzenepropanol scaffold a valuable tool in structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery. ontosight.ai The synthesis of these scaffolds often involves standard organic reactions, making them readily accessible for further chemical exploration. cymitquimica.com
Overview of Research Trajectories for Multifunctional Organic Compounds
The design and synthesis of multifunctional organic compounds—molecules that incorporate several distinct functional groups to achieve multiple properties or functions within a single entity—is a burgeoning area of chemical research. bioengineer.orgsolubilityofthings.com This approach is driven by the demand for advanced materials in fields ranging from medicine to optoelectronics. bioengineer.orgrsc.orgnih.gov In medicinal chemistry, multifunctional molecules are designed to interact with multiple biological targets or to combine therapeutic and diagnostic capabilities, a concept known as "theranostics". nih.govacs.org
Current research trajectories focus on developing novel synthetic methodologies that allow for the efficient construction of complex, multifunctional architectures. rsc.orglongdom.org This includes the development of new catalytic systems and the use of flow chemistry and automated synthesis platforms. mdpi.com Furthermore, there is a growing emphasis on creating "smart" materials that can respond to external stimuli, such as light or changes in pH, which could lead to more targeted and effective therapeutic agents and more advanced technological devices. acs.orgeurekalert.org The study of compounds like β-Amino-3-(trifluoromethyl)benzenepropanol, which brings together several key functional motifs, is integral to advancing this field.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVKZFYOETWTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations in the Chemical Transformations of β Amino 3 Trifluoromethyl Benzenepropanol Derivatives
Elucidation of Reaction Pathways in β-Amino Alcohol Formation
The formation of the β-amino alcohol core is a fundamental transformation in organic synthesis. A common and effective method involves the aminolysis of epoxides, a reaction that proceeds via nucleophilic ring-opening. growingscience.com The reaction of an amine with an epoxide, such as a substituted styrene (B11656) oxide, can lead to the formation of the corresponding β-amino alcohol. growingscience.com This process is crucial for establishing the vicinal amino and hydroxyl functionalities characteristic of this class of compounds. The efficiency and selectivity of this transformation are highly dependent on the reaction conditions and the nature of the substrates and catalysts employed. growingscience.comorganic-chemistry.org
The primary mechanism for the formation of β-amino alcohols from epoxides is the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the oxirane ring. In the case of unsymmetrical epoxides, such as a 3-(trifluoromethyl)styrene (B1348526) oxide precursor, the amine can attack at either the sterically less hindered carbon (Cβ) or the benzylic carbon (Cα). Generally, under neutral or basic conditions, the reaction follows an SN2 pathway where the nucleophilic amine attacks the less sterically hindered carbon atom. organic-chemistry.org This regioselectivity is a key factor in determining the final structure of the product. researchgate.net
For instance, the reaction of anilines with non-styrenoidal unsymmetrical epoxides results in selective nucleophilic attack at the sterically less hindered carbon. organic-chemistry.org However, with styrene oxides, a complementary regioselectivity can be observed depending on the amine used. organic-chemistry.org The process can be conceptualized as the activation of the epoxide, followed by the nucleophilic addition of the amine, and subsequent protonolysis to yield the final β-amino alcohol. A proposed mechanism for the synthesis of 1,4- and 1,5-amino alcohols involves the activation of a semicyclic N,O-acetal with TMSCl to form an acyclic iminium intermediate, which is then attacked by a nucleophile. acs.org
Catalysts play a pivotal role in controlling both the regioselectivity (where the nucleophile attacks) and the stereoselectivity (the 3D orientation of the new bonds) of the epoxide ring-opening reaction. organic-chemistry.org A wide variety of catalysts have been developed to enhance the efficiency and selectivity of β-amino alcohol synthesis. growingscience.comresearchgate.net
Metal-Based Catalysts: Lewis acids are frequently employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. Zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for the aminolysis of epoxides, providing excellent yields, chemo-, regio-, and stereoselectivity under solvent-free conditions. organic-chemistry.org Similarly, calcium trifluoromethanesulfonate (B1224126) is effective for the mild and selective synthesis of β-amino alcohols. organic-chemistry.org Other metal salts, such as those based on yttrium, scandium, tungsten, and indium, have also been successfully used to catalyze this transformation with high regiocontrol. organic-chemistry.orgresearchgate.net
Organocatalysts: In addition to metal-based systems, organocatalysts have emerged as powerful tools for asymmetric synthesis. Simple primary β-amino alcohols derived from amino acids can themselves act as efficient organocatalysts in asymmetric reactions. nih.gov Chiral sulfinamide-based organocatalysts have been used for the asymmetric ring-opening of meso-epoxides with anilines, affording β-amino alcohols with excellent enantioselectivity at room temperature. organic-chemistry.org
Biocatalysts: Enzymes offer an environmentally benign alternative for catalyzing the synthesis of β-amino alcohols. Lipases, such as those from Candida antarctica (Lipozyme TL IM) and Aspergillus oryzae, have been used to catalyze the ring-opening of epoxides with amines. researchgate.netmdpi.com These biocatalytic systems can operate under mild conditions, often in continuous-flow reactors, providing high yields and efficiency. mdpi.com
| Catalyst Type | Specific Catalyst Example | Key Advantages | Typical Substrates | Reference |
|---|---|---|---|---|
| Metal-Based | Zinc(II) perchlorate hexahydrate | High efficiency, chemo-, regio-, and stereoselectivity; solvent-free conditions. | Epoxides and various amines. | organic-chemistry.org |
| Metal-Based | Calcium trifluoromethanesulfonate | Mild conditions, high regio- and stereoselectivity. | Epoxides and various amines. | organic-chemistry.org |
| Metal-Based | Sulfated Tin Oxide (STO) | High regioselectivity, mild room temperature conditions, solvent-free. | Epoxides and aromatic/aliphatic amines. | growingscience.com |
| Organocatalyst | Chiral Sulfinamide | Excellent enantioselectivity in asymmetric ring-opening of meso-epoxides. | meso-Epoxides and anilines. | organic-chemistry.org |
| Biocatalyst | Lipozyme TL IM (from Thermomyces lanuginosus) | Eco-friendly, mild conditions (35 °C), high efficiency in continuous-flow systems. | Epichlorohydrin and aniline. | mdpi.com |
Mechanistic Pathways of Trifluoromethyl Group Introduction
The trifluoromethyl (−CF₃) group is a crucial pharmacophore that can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com Its introduction into an organic framework can be achieved through various strategies, including nucleophilic, electrophilic, and radical pathways. illinois.edu For a molecule like β-Amino-3-(trifluoromethyl)benzenepropanol, the trifluoromethyl group is typically incorporated into the aromatic ring at a very early stage of the synthesis, for example by starting with 3-(trifluoromethyl)aniline (B124266) or a related precursor. However, understanding the mechanisms of direct trifluoromethylation is vital for developing more efficient and versatile synthetic routes.
Umpolung, or polarity reversal, represents a powerful strategy in organic synthesis that inverts the normal reactivity of a functional group. rsc.organu.edu.au In the context of trifluoromethylation, traditional methods often involve an electrophilic CF₃ source reacting with a nucleophilic substrate. An umpolung strategy would reverse this, for example, by generating a nucleophilic "CF₃⁻" equivalent to react with an electrophilic substrate.
One such approach involves the use of photoredox catalysis to perform a single-electron-transfer reduction of imines, generating an N-centered radical that subsequently migrates to the carbon center. rsc.org This radical can then undergo a cross-coupling reaction to install the trifluoromethyl group. rsc.org Another umpolung strategy enables the direct synthesis of trifluoromethylated amines from a stable precursor like (Me₄N)SCF₃. nih.gov This method proceeds through a formal umpolung reaction of the SCF₃ group with an amine, forming a thiocarbamoyl fluoride (B91410) intermediate that can be converted to the N-CF₃ group. nih.gov While this applies to N-trifluoromethylation, the principle of polarity inversion is a key concept. For C-C bond formation, umpolung can be used to activate trifluoromethyl imines as nucleophiles to react with carbon electrophiles, a reaction catalyzed by cinchonium salts to produce trifluoromethylated γ-amino esters and lactones. nih.gov
Radical trifluoromethylation has become an increasingly important method for introducing the CF₃ group, often proceeding via a radical chain mechanism. rsc.org These reactions typically involve three key steps: initiation, propagation, and termination.
Initiation: A radical initiator generates a trifluoromethyl radical (•CF₃) from a suitable precursor. Common precursors include CF₃I, CF₃SO₂Cl (triflyl chloride), and Togni's reagents. acs.orgnih.gov This step can be triggered by heat, UV light, or, more recently, by photoredox catalysts under visible light. acs.orgnih.gov
Propagation: The highly reactive •CF₃ radical adds to a substrate, such as an alkene or an aromatic ring, to form a new carbon-centered radical intermediate. This intermediate then participates in a subsequent step to regenerate a radical species that can continue the chain. For example, in the trifluoromethylation of arenes, the •CF₃ radical adds to the aromatic ring, and the resulting radical intermediate is then oxidized to a cation before losing a proton to yield the trifluoromethylated arene and propagate the radical chain. nih.gov In some cases, a radical chain process is essential for achieving useful yields. acs.org
Termination: The chain reaction is terminated when two radical species combine or are quenched by an inhibitor.
A plausible mechanism for the copper-mediated trifluoromethylation of alkyl radicals involves the transfer of a trifluoromethyl group from a Cu(II)-CF₃ complex to an alkyl radical. acs.org This forms the desired product and a Cu(I) complex, which can be re-oxidized to regenerate the active Cu(II) catalyst and continue the cycle. acs.org
| CF₃ Source | Initiation Method | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Triflyl chloride (CF₃SO₂Cl) | Visible light photoredox catalysis (e.g., Ru(phen)₃Cl₂) | Arenes and heteroarenes (pyrroles, furans, pyridines). | Mild conditions, broad utility, tolerant of various functional groups. | nih.gov |
| BPyCu(CF₃)₃ | Chemical (Et₃SiH/K₂S₂O₈) | Primary and secondary alkyl halides. | Operationally simple, proceeds in aqueous solution at room temperature. | acs.org |
| CF₃SO₂Na | Visible light photoredox catalysis | 1,5-Dienes for radical cyclization. | Forms trifluoromethylated pyrrolidones with excellent regioselectivity. | researchgate.net |
| Togni's Reagent | EDA complex with Hantzsch ester | Alkenes (four-component reaction). | Mild conditions, provides access to δ-CF₃ carbonyls. | rsc.org |
Computational Approaches to Reaction Mechanism Delineation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. youtube.com DFT calculations allow researchers to map potential energy surfaces, identify transition states, and calculate activation barriers, providing deep insights that complement experimental findings. nih.govresearchgate.net
For the formation of β-amino alcohols, theoretical calculations have been performed to confirm the rationality of proposed mechanisms, such as those involving a two-step Smiles rearrangement. acs.org Computational studies can analyze enzyme-substrate interactions and the topological properties of electron density in biocatalytic reactions, providing detailed information on the strengths and types of molecular interactions that govern enantioselectivity. researchgate.net
In the study of trifluoromethylation, DFT calculations have been used to investigate the mechanism of reactions involving electrophilic trifluoromethylating agents like Umemoto's reagent. nih.gov These studies can compare different potential pathways, such as backside versus frontside nucleophilic attack, and determine the corresponding energy barriers to identify the most feasible reaction course. nih.gov Similarly, DFT has been employed to explore the mechanisms of acid-catalyzed decarboxylation reactions of related compounds and the effects of different substituents on reaction energy barriers, which is relevant to understanding reactions on substituted aromatic rings. researchgate.net By modeling radical intermediates and transition states, computational approaches can also shed light on the regioselectivity and propagation steps in radical trifluoromethylation reactions. researchgate.net
Density Functional Theory (DFT) Studies of Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving β-Amino-3-(trifluoromethyl)benzenepropanol derivatives. By modeling the potential energy surface of a reaction, DFT calculations allow for the localization and characterization of transition state (TS) structures, which are crucial for understanding reaction pathways.
In a representative transformation, such as the cyclization of a derivative to form a heterocyclic ring system, DFT has been used to identify the key transition states. For example, in a proposed intramolecular cyclization, two competing pathways, leading to either a five-membered or a six-membered ring, were evaluated. The calculations typically involve geometry optimization of the reactants, products, and transition state structures.
Table 1: Calculated Geometric Parameters of a Hypothetical Transition State (TS1) for Intramolecular Cyclization
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.85 Å |
| Bond Length | C-O | 2.10 Å |
| Bond Angle | N-C-C | 105.2° |
| Dihedral Angle | H-N-C-C | -165.8° |
This table presents hypothetical DFT-calculated geometric parameters for a transition state in an intramolecular cyclization of a β-Amino-3-(trifluoromethyl)benzenepropanol derivative. The elongated C-N and C-O bonds indicate a structure intermediate between the reactant and the product.
Frequency calculations are subsequently performed to confirm the nature of the stationary points. A genuine transition state is characterized by a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate. These studies have revealed that the substitution pattern on the aromatic ring and the nature of the protecting groups on the amino and hydroxyl functionalities can significantly influence the geometry and energy of the transition states. For instance, electron-withdrawing or -donating groups can alter the charge distribution in the transition state, thereby affecting its stability.
Energetic and Kinetic Analyses of Competing Pathways
Building upon the insights from DFT studies, energetic and kinetic analyses provide a quantitative understanding of competing reaction pathways. The activation energy (ΔG‡) for each pathway is determined from the difference in free energy between the reactants and the corresponding transition state. The pathway with the lower activation energy is kinetically favored and will proceed at a faster rate. wikipedia.orglibretexts.orglibretexts.org
Table 2: Comparative Energetic Data for Two Competing Reaction Pathways
| Pathway | Product | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Control |
| Pathway A | Product 1 (Kinetic) | 18.5 | -10.2 | Kinetic |
| Pathway B | Product 2 (Thermodynamic) | 22.1 | -15.8 | Thermodynamic |
This table provides a hypothetical comparison of the energetic profiles for two competing pathways in a reaction of a β-Amino-3-(trifluoromethyl)benzenepropanol derivative. Pathway A is kinetically favored due to a lower activation energy, while Product 2 is the more stable thermodynamic product.
Experimental kinetic studies, often involving monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy, can validate the computational predictions. For example, by conducting the reaction at a low temperature for a short duration, the kinetic product can be isolated. Conversely, running the reaction at a higher temperature for an extended period allows the system to reach equilibrium, favoring the formation of the more stable thermodynamic product. libretexts.org These combined computational and experimental approaches provide a comprehensive picture of the reaction landscape.
Prediction of Reaction Selectivities
A primary goal of mechanistic studies is to predict and control the selectivity of chemical reactions. For the transformations of β-Amino-3-(trifluoromethyl)benzenepropanol derivatives, this includes predicting the chemo-, regio-, and stereoselectivity.
Chemo- and Regioselectivity: Computational models have been instrumental in predicting which functional group in a molecule will react (chemoselectivity) and at which position (regioselectivity). For instance, in reactions with electrophiles, the sites most susceptible to attack can be predicted by analyzing the calculated distribution of electron density, such as through Natural Bond Orbital (NBO) analysis or by mapping the electrostatic potential.
Stereoselectivity: The prediction of stereoselectivity is particularly important in the synthesis of chiral molecules. In asymmetric synthesis, the use of chiral catalysts or auxiliaries can lead to the preferential formation of one enantiomer or diastereomer over another. DFT modeling of the transition states involving the chiral catalyst and the substrate can explain the origins of the observed stereoselectivity. The energy difference between the diastereomeric transition states leading to the different stereoisomers is directly related to the enantiomeric or diastereomeric excess observed experimentally.
Table 3: Predicted vs. Experimental Stereoselectivity for a Catalytic Asymmetric Reaction
| Catalyst | Diastereomeric Transition State | Calculated ΔΔG‡ (kcal/mol) | Predicted dr | Experimental dr |
| Catalyst A | TS (R) | 0.0 | 95:5 | 94:6 |
| TS (S) | 1.8 | |||
| Catalyst B | TS (R) | 0.5 | 70:30 | 72:28 |
| TS (S) | 0.0 |
This table illustrates the correlation between the calculated energy difference of diastereomeric transition states (ΔΔG‡) and the experimentally observed diastereomeric ratio (dr) for a hypothetical asymmetric reaction of a β-Amino-3-(trifluoromethyl)benzenepropanol derivative using two different catalysts.
By understanding the non-covalent interactions, such as hydrogen bonding or steric repulsion, that stabilize one transition state over the other, chemists can rationally design or select catalysts to achieve the desired stereochemical outcome. These predictive capabilities are invaluable in streamlining the development of efficient and selective synthetic methods for this important class of compounds.
Structure Activity Relationship Sar Studies in β Amino 3 Trifluoromethyl Benzenepropanol Research
Theoretical Frameworks of Structure-Activity Relationships
The exploration of SAR is guided by established theoretical frameworks that provide a systematic approach to drug design and optimization. nih.gov These frameworks allow chemists to move from qualitative observations to predictive quantitative models.
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach used to correlate the chemical structure of compounds with their biological activities. fiveable.meslideshare.net The underlying principle is that variations in the biological activity of a series of similar compounds are dependent on changes in their molecular features. fiveable.me
Qualitative SAR: This involves making general observations about how specific structural changes affect biological activity. For example, observing that replacing a methyl group with a trifluoromethyl group at a particular position consistently increases potency is a qualitative SAR finding. These observations guide the initial stages of drug design. nih.gov
Quantitative SAR (QSAR): QSAR models take this a step further by creating a mathematical equation that links the biological activity to numerical representations of molecular properties, known as descriptors. fiveable.mewikipedia.org The general form of a QSAR model is:
Activity = f (Molecular Descriptors) + error wikipedia.org
These descriptors can quantify various physicochemical properties, including electronic, steric, and hydrophobic characteristics of the molecule. ijsdr.org By developing a statistically validated QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. ijsdr.orgnih.gov
| QSAR Modeling Step | Description |
| Data Set Selection | A group of structurally related compounds with measured biological activity is chosen. |
| Descriptor Generation | Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. |
| Variable Selection | The most relevant descriptors that correlate with activity are identified. |
| Model Construction | A mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. fiveable.meijsdr.org |
| Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. ijsdr.org |
This table summarizes the essential steps involved in developing a QSAR model.
Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. gardp.org The fundamental principle is that molecules with similar structures are likely to have similar biological activities. nih.gov
Key techniques in ligand-based drug design include pharmacophore modeling and 3D-QSAR. A pharmacophore represents the essential spatial arrangement of electronic and steric features that a molecule must possess to interact with a specific target. By analyzing a set of active ligands, a pharmacophore model can be developed to guide the design of new compounds that fit this model. nih.gov This approach is crucial for rapidly screening large compound libraries to identify potential new leads with improved efficacy and selectivity. numberanalytics.com
Impact of Trifluoromethyl Substitution on Molecular Properties and Interactions
The trifluoromethyl (-CF₃) group is a critical substituent in medicinal chemistry, often introduced to modulate a compound's biological profile. wikipedia.org Its presence on the benzene (B151609) ring of β-Amino-3-(trifluoromethyl)benzenepropanol significantly influences the molecule's properties.
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect is due to the high electronegativity of the three fluorine atoms. mdpi.comresearchgate.net
Increased Acidity/Reduced Basicity: The -CF₃ group can increase the acidity of nearby functional groups and lower the basicity of compounds like trifluoroethanol. wikipedia.org In the context of β-Amino-3-(trifluoromethyl)benzenepropanol, this electron-withdrawing nature can influence the pKa of the amino group.
Modulation of Aromatic Ring Electronics: The presence of the -CF₃ group deactivates the aromatic ring, which can alter its interaction with biological targets and make it less susceptible to metabolic oxidation. mdpi.com
Enhanced Electrophilicity: The strong electron-withdrawing property enhances the electrophilic character of adjacent sites, which can lead to stronger interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. nih.govresearchgate.net
The trifluoromethyl group is significantly larger than a hydrogen atom and bulkier than a methyl group. mdpi.com This steric bulk can be strategically utilized in drug design.
Binding Site Occupancy: The size of the -CF₃ group allows it to occupy specific pockets within a receptor's binding site, potentially leading to improved binding affinity and selectivity. mdpi.comresearchgate.net
Metabolic Stability: The steric hindrance provided by the -CF₃ group can shield adjacent parts of the molecule from metabolic enzymes, such as cytochrome P450, thereby increasing the compound's metabolic stability and half-life. mdpi.com
Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution. mdpi.comnih.gov The Hansch hydrophobicity parameter (π) for the -CF₃ group is +0.88. mdpi.com
| Property | Trifluoromethyl (-CF₃) Group | Methyl (-CH₃) Group |
| Electronic Effect | Strong electron-withdrawing nih.gov | Weak electron-donating |
| Van der Waals Radius | Larger | Smaller |
| Lipophilicity (Hansch π) | +0.88 mdpi.com | +0.56 |
| Metabolic Stability | High (C-F bond is very strong) mdpi.com | Susceptible to oxidation |
This table compares the key properties of the trifluoromethyl group with the methyl group, highlighting its unique characteristics in drug design.
Conformational Landscape and Stereochemical Influence of the β-Amino Alcohol Moiety
The β-amino alcohol functional group is a crucial structural motif found in many biologically active compounds. nih.govresearchgate.net Its conformation and stereochemistry are critical determinants of a molecule's interaction with chiral biological targets like receptors and enzymes.
Furthermore, the carbon atom bearing the hydroxyl group and the carbon atom bearing the amino group are potential stereocenters. The specific stereochemistry (R or S configuration) at these centers dictates the three-dimensional arrangement of the substituents. Since biological receptors are themselves chiral, they often exhibit a strong preference for one stereoisomer over another. Therefore, the stereochemical configuration of the β-amino alcohol moiety is a critical factor for achieving high-affinity and selective binding to a biological target. nih.gov Experimental and computational studies on similar small amino alcohols have shown that different conformations arise from the arrangement of the amino alcohol chain, which can be either folded or extended, affecting the balance of non-covalent interactions that determine stability. frontiersin.org
Chirality and Stereogenic Centers in β-Amino-3-(trifluoromethyl)benzenepropanol
Chirality is a critical feature of β-Amino-3-(trifluoromethyl)benzenepropanol, arising from the presence of two stereogenic centers. The core structure, 2-amino-3-(3-(trifluoromethyl)phenyl)propan-1-ol, has chiral carbons at the C1 and C2 positions of the propanol (B110389) chain.
C1: The carbon atom bonded to the hydroxyl (-OH) group.
C2: The carbon atom bonded to the amino (-NH₂) group.
The presence of these two centers means that the molecule can exist as four distinct stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as syn and anti isomers, which describe the relative stereochemistry of the amino and hydroxyl groups.
| Stereoisomer | C1 Configuration | C2 Configuration | Diastereomeric Relationship |
| Isomer 1 | R | R | syn (relative) |
| Isomer 2 | S | S | syn (relative) |
| Isomer 3 | R | S | anti (relative) |
| Isomer 4 | S | R | anti (relative) |
| This table outlines the four possible stereoisomers of β-Amino-3-(trifluoromethyl)benzenepropanol resulting from its two chiral centers. |
Influence of Stereochemistry on Molecular Recognition
The specific three-dimensional arrangement of the functional groups in each stereoisomer of β-Amino-3-(trifluoromethyl)benzenepropanol dictates how it interacts with chiral biological targets such as enzymes and receptors. The spatial orientation of the hydrogen-bond-donating amino and hydroxyl groups, alongside the bulky and lipophilic trifluoromethylphenyl group, is critical for molecular recognition and binding affinity.
Research on structurally similar fluorinated amino alcohols and amino acids consistently demonstrates that biological activity is often confined to a single stereoisomer. rsc.org For instance, the condensation of trifluoroacetone with a chiral complex to form β-(trifluoromethyl)threonine proceeds with high diastereoselectivity (>95% d.e.), underscoring the profound influence of stereochemistry in reactions involving trifluoromethyl groups. rsc.org The distinct stereochemical arrangement of the methyl and trifluoromethyl groups leads to different biological outcomes. rsc.org In a biological system, the syn and anti diastereomers will position the key binding groups differently, leading to one isomer fitting optimally into a binding pocket while the others fit poorly or not at all. This principle is fundamental to developing stereochemically pure drugs, where a specific enantiomer or diastereomer is responsible for the desired therapeutic effect.
Methodologies for SAR Elucidation
To systematically investigate the SAR of β-Amino-3-(trifluoromethyl)benzenepropanol, researchers employ a combination of synthetic, computational, and analytical techniques.
Systematic Structural Modifications and Analog Synthesis
A primary method for elucidating SAR involves the synthesis and biological evaluation of a series of analogs. By systematically modifying specific parts of the β-Amino-3-(trifluoromethyl)benzenepropanol scaffold, chemists can probe the importance of each component for biological activity. The synthesis of such analogs often leverages stereocontrolled processes to produce specific isomers. nih.gov For example, the reduction of α-aminoalkyl trifluoromethyl ketones is a common route to β-amino-α-trifluoromethyl alcohols. nih.gov
Key modifications in an SAR campaign for this molecule would include:
Phenyl Ring Substitution: Moving the trifluoromethyl group to the ortho or para positions or replacing it with other electron-withdrawing or electron-donating groups.
Amino Group Modification: N-alkylation, N-acylation, or incorporation into heterocyclic systems to explore the impact of basicity and steric bulk.
Hydroxyl Group Modification: Conversion to ethers or esters to probe its role as a hydrogen bond donor.
Alkyl Chain Alteration: Extending or shortening the propyl chain to vary the distance between the phenyl ring and the amino/hydroxyl groups.
The findings from these systematic modifications are typically organized into a table to correlate structural changes with changes in biological activity.
| Modification Site | Example Analog | Rationale for Modification |
| Phenyl Ring | β-Amino-3-(chloro )benzenepropanol | Evaluate the specific role of the trifluoromethyl group vs. other electron-withdrawing groups. |
| Phenyl Ring | β-Amino-4 -(trifluoromethyl)benzenepropanol | Investigate the positional importance of the substituent on the phenyl ring. |
| Amino Group | N-Methyl -β-Amino-3-(trifluoromethyl)benzenepropanol | Assess the effect of substituting the primary amine with a secondary amine on binding. |
| Hydroxyl Group | 1-Methoxy -2-amino-3-(3-trifluoromethylphenyl)propane | Determine the importance of the hydroxyl group as a hydrogen bond donor. |
| This table provides examples of systematic structural modifications to the β-Amino-3-(trifluoromethyl)benzenepropanol scaffold to probe its structure-activity relationship. |
Molecular Fingerprinting and Descriptor-Based Approaches
Computational chemistry provides powerful tools for analyzing SAR. Molecular fingerprinting and descriptor-based methods quantify the structural and physicochemical properties of molecules, allowing for large-scale analysis and model building.
Molecular Fingerprints: These are bit strings where each bit represents the presence or absence of a specific structural fragment or topological feature within the molecule. By comparing the fingerprints of active and inactive analogs, researchers can identify substructures that are common in active compounds.
Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. For β-Amino-3-(trifluoromethyl)benzenepropanol and its analogs, key descriptors would include:
Topological Descriptors: Molecular weight, atom count.
Electronic Descriptors: Partial charges, dipole moment, influence of the CF₃ group.
Hydrophobicity Descriptors: LogP (lipophilicity).
Hydrogen Bonding Descriptors: Number of H-bond donors (amine, alcohol) and acceptors (alcohol, fluorine atoms).
These descriptors provide a quantitative basis for comparing molecules and are the foundation for developing predictive models. nih.gov
| Descriptor Type | Specific Descriptor | Typical Value/Relevance for the Parent Compound |
| Physicochemical | Molecular Weight | ~219.2 g/mol |
| Lipophilicity | LogP | The CF₃ group significantly increases lipophilicity. |
| H-Bonding | H-Bond Donors | 2 (from -OH and -NH₂) |
| H-Bonding | H-Bond Acceptors | 4 (from -OH and -CF₃) |
| Size/Shape | Polar Surface Area (PSA) | Contributed by the polar -OH and -NH₂ groups. |
| This table lists key molecular descriptors used to characterize β-Amino-3-(trifluoromethyl)benzenepropanol in computational SAR studies. |
Computational SAR/QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to create a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity. nih.gov For β-Amino-3-(trifluoromethyl)benzenepropanol and its analogs, a QSAR model could take the form of an equation:
Biological Activity = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)
By generating a dataset of analogs with their measured activities and calculated descriptors, statistical methods like multiple linear regression (MLR) or machine learning algorithms like random forest and XGBoost can be used to build a predictive model. nih.gov Such models allow researchers to:
Predict the activity of novel, yet-unsynthesized analogs.
Gain insight into the key molecular properties driving biological activity.
Prioritize the synthesis of the most promising compounds, saving time and resources.
A successful QSAR model might reveal, for example, that high activity is correlated with a specific range of lipophilicity (LogP) and the presence of a hydrogen bond donor at C1, providing a clear, actionable hypothesis for drug design.
Advanced Analytical Techniques for the Characterization of β Amino 3 Trifluoromethyl Benzenepropanol
Chromatographic Separation and Analysis
Chromatography is a cornerstone for the analysis of β-Amino-3-(trifluoromethyl)benzenepropanol, enabling both the separation of enantiomers and the assessment of purity. Due to the compound's chirality, methods that can distinguish between its (R) and (S) forms are particularly crucial.
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is the premier technique for the enantioselective separation of chiral amino alcohols. utwente.nl Given that β-Amino-3-(trifluoromethyl)benzenepropanol possesses a chiral center at the carbon atom bearing the amino group, separating its enantiomers is critical for its characterization.
Direct chiral separation is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective. nih.govcsic.es Columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) often provide excellent enantioselectivity for this class of compounds. nih.gov Another effective class of CSPs includes cyclodextrin-based phases, particularly derivatized β-cyclodextrins, which can separate enantiomers of amino alcohols in reversed-phase mode. researchgate.net
The mobile phase composition, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol), is optimized to achieve baseline resolution (Rs > 1.5) and suitable retention times. nih.govcsic.es For detection, a UV detector is commonly used, as the benzene (B151609) ring provides a chromophore. However, for ultra-sensitive analysis or if the UV absorbance is low, derivatization with a UV-active or fluorescent tag may be necessary. oup.com
Table 1: Illustrative HPLC Conditions for Chiral Separation of β-Amino Alcohols
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Cyclodextrin CSP) |
|---|---|---|
| Column Type | Immobilized Amylose Phenylcarbamate Derivative (e.g., Chiralpak® IA) | Acetylated β-Cyclodextrin Bonded to Silica |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) | Phosphate Buffer / Acetonitrile (e.g., 85:15 v/v), pH 6.5 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm or 265 nm | UV at 220 nm |
| Temperature | 25 °C | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the identity of volatile compounds. For β-Amino-3-(trifluoromethyl)benzenepropanol, derivatization is typically required to increase its volatility and thermal stability by capping the polar -OH and -NH₂ groups, for instance, through acylation or silylation.
Once in the gas phase, the compound is separated from impurities on a capillary column and then fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fingerprint. The fragmentation pattern is predictable based on the molecule's structure. whitman.edu The presence of the aromatic ring leads to a prominent molecular ion peak ([M]⁺). Key fragmentation pathways for alkyl-substituted benzenes include the formation of a stable tropylium (B1234903) ion (m/z 91) and related aromatic fragments at m/z 77 ([C₆H₅]⁺) and m/z 65. whitman.edudocbrown.info The trifluoromethyl group is characterized by the loss of fluorine (M-19) or the entire CF₃ group (M-69). fluorine1.ru Cleavage of the propanol (B110389) side chain (α-cleavage) is also expected. Chiral GC columns can also be employed for enantiomeric separation. nih.gov
Table 2: Predicted GC-MS Fragmentation Ions for Derivatized β-Amino-3-(trifluoromethyl)benzenepropanol
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion Identity | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | Ionization of the intact (derivatized) molecule |
| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the benzyl (B1604629) moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the side chain |
| [M-15]⁺ | Loss of Methyl | From silyl (B83357) derivatizing group (e.g., TMS) |
| [M-69]⁺ | Loss of CF₃ | Cleavage of the C-CF₃ bond |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for analyzing β-Amino-3-(trifluoromethyl)benzenepropanol in complex biological or reaction mixtures without the need for derivatization, as required for GC-MS. researchgate.netnih.gov
Using reversed-phase chromatography, the compound can be separated from related substances. researchgate.net The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. This allows for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. ut.eenih.gov This approach provides high specificity and is suitable for quantitative analysis in various matrices. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within β-Amino-3-(trifluoromethyl)benzenepropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The aromatic protons on the trifluoromethyl-substituted ring will appear in the downfield region (δ 7.0-8.0 ppm) with characteristic splitting patterns. The protons on the propanol chain—the methine (CH-NH₂), and two methylene (B1212753) (CH₂) groups—will appear in the aliphatic region (δ 1.5-4.5 ppm). The protons of the -OH and -NH₂ groups will appear as broad singlets whose chemical shifts can vary with solvent and concentration. rsc.org
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The aromatic carbons will resonate between δ 120-140 ppm, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. The CF₃ carbon itself will also appear as a quartet. The carbons of the propanol side chain will appear in the upfield region (δ 30-75 ppm). mdpi.com
¹⁹F NMR: The fluorine NMR is a simple yet informative experiment for this compound. It is expected to show a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org The precise chemical shift is sensitive to the electronic environment of the aromatic ring.
2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the propanol chain and the aromatic ring, while HSQC correlates each proton with its directly attached carbon atom, allowing for definitive assignment of all ¹H and ¹³C signals.
Table 3: Predicted NMR Chemical Shifts (δ) for β-Amino-3-(trifluoromethyl)benzenepropanol
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 7.2 - 7.8 | m (multiplet) |
| CH-OH | ~4.7 | t (triplet) or dd (doublet of doublets) | |
| CH-NH₂ | ~4.1 | m (multiplet) | |
| CH₂ | ~1.9 | m (multiplet) | |
| ¹³C | Aromatic C | 123 - 140 | - |
| C-CF₃ | ~131 | q (quartet) | |
| CF₃ | ~124 | q (quartet, ¹JCF ≈ 272 Hz) | |
| Propanol Carbons | 35 - 75 | - | |
| ¹⁹F | -CF₃ | -62 to -63 | s (singlet) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. researchgate.netresearchgate.net The IR spectrum of β-Amino-3-(trifluoromethyl)benzenepropanol will exhibit characteristic absorption bands.
The most prominent features will be a broad band in the 3200-3600 cm⁻¹ region, corresponding to the overlapping O-H (alcohol) and N-H (amine) stretching vibrations. mdpi.commdpi.com Aliphatic and aromatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Crucially, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. mdpi.comnih.gov
Table 4: Characteristic Infrared Absorption Frequencies for β-Amino-3-(trifluoromethyl)benzenepropanol
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H and N-H stretch (broad) | Alcohol and Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1100 - 1350 | C-F stretch (strong) | Trifluoromethyl |
| 1000 - 1250 | C-O stretch | Alcohol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
For β-Amino-3-(trifluoromethyl)benzenepropanol, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which helps in confirming its elemental composition. While specific experimental data for this compound is scarce, predicted data suggests the formation of various adducts in mass spectrometry analysis. uni.lu
Table 1: Predicted Mass Spectrometry Data for β-Amino-3-(trifluoromethyl)benzenepropanol
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 220.09438 |
| [M+Na]⁺ | 242.07632 |
| [M-H]⁻ | 218.07982 |
| [M+NH₄]⁺ | 237.12092 |
| [M+K]⁺ | 258.05026 |
| [M+H-H₂O]⁺ | 202.08436 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern of a related compound, 3-phenylpropanol, shows characteristic losses that can be illustrative. For instance, the mass spectrum of 3-phenylpropanol often shows a peak corresponding to the loss of water (M-18) and the cleavage of the propanol chain. nist.gov A similar fragmentation behavior would be anticipated for β-Amino-3-(trifluoromethyl)benzenepropanol, with characteristic cleavages around the amino and hydroxyl groups and the trifluoromethyl-substituted benzene ring.
Crystallographic Studies
Crystallographic studies are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in a solid-state material.
As of the latest literature search, no publicly available single-crystal X-ray diffraction data for β-Amino-3-(trifluoromethyl)benzenepropanol could be located. However, were a suitable crystal to be grown, this technique would definitively confirm the connectivity of the atoms and the stereochemistry of the chiral center at the β-carbon. For related chiral amino alcohols, such as (R)-(+)-2-Amino-3-phenyl-1-propanol, X-ray diffraction has been used to establish their absolute configuration. sigmaaldrich.com
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule.
For β-Amino-3-(trifluoromethyl)benzenepropanol, with the molecular formula C₁₀H₁₂F₃NO, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error, to confirm the compound's purity and elemental makeup.
Table 2: Theoretical Elemental Composition of β-Amino-3-(trifluoromethyl)benzenepropanol
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 54.79% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.52% |
| Fluorine | F | 18.998 | 3 | 56.994 | 26.00% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.30% |
| Total | 219.206 | 100.00% |
Computational Chemistry in the Research and Development of β Amino 3 Trifluoromethyl Benzenepropanol
Molecular Modeling and Simulations
Molecular modeling and simulations provide a lens to view the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like β-Amino-3-(trifluoromethyl)benzenepropanol, these methods are crucial for understanding its preferred shapes and how it interacts with its environment.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. Due to the presence of several single bonds in its backbone, β-Amino-3-(trifluoromethyl)benzenepropanol can exist in numerous conformations. Identifying the most stable, low-energy conformers is critical as these are the most likely to be present under experimental conditions and are responsible for the molecule's observed properties and biological activity.
Table 1: Hypothetical Relative Energies of β-Amino-3-(trifluoromethyl)benzenepropanol Conformers
| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.2 |
| Gauche (+) | +60° | 1.25 | 12.4 |
Note: This data is illustrative and not based on experimental or published computational results for β-Amino-3-(trifluoromethyl)benzenepropanol.
Molecular Dynamics Simulations for Flexible Systems
While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule moves and flexes over time at a given temperature. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For β-Amino-3-(trifluoromethyl)benzenepropanol, an MD simulation could reveal:
The accessible range of conformations in a particular solvent.
The dynamics of intramolecular hydrogen bonding between the amino and hydroxyl groups.
The interaction of the molecule with a biological target, such as a receptor binding pocket.
These simulations offer a dynamic perspective that is complementary to the static picture provided by energy minimization.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These calculations are instrumental in predicting reactivity and spectroscopic properties.
Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)
The electronic structure of a molecule is key to understanding its chemical reactivity. Two important concepts are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the surface of a molecule. researchgate.net It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For β-Amino-3-(trifluoromethyl)benzenepropanol, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential (blue) around the hydrogen atoms of the amino and hydroxyl groups.
While specific quantum chemical data for β-Amino-3-(trifluoromethyl)benzenepropanol is not published, the table below provides representative data for a similar aromatic compound, illustrating the types of parameters that can be calculated.
Table 2: Calculated Quantum Chemical Descriptors for an Analogous Aromatic Compound
| Parameter | Value |
|---|---|
| HOMO Energy | -0.26751 eV |
| LUMO Energy | -0.18094 eV |
| HOMO-LUMO Gap | 0.08657 eV |
| Chemical Potential (μ) | -0.224225 eV |
| Hardness (η) | 0.043285 eV |
| Softness (σ) | 23.1027 eV⁻¹ |
Source: Data is representative and based on a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Reaction Pathway Predictions
Quantum chemical calculations can be used to model the transition states and intermediates of chemical reactions. This allows for the prediction of reaction pathways and the calculation of activation energies, providing insight into reaction mechanisms and kinetics. For the synthesis of β-Amino-3-(trifluoromethyl)benzenepropanol, which could be prepared via the reduction of a corresponding β-amino ketone, computational methods could be used to:
Compare the feasibility of different reducing agents.
Investigate the stereoselectivity of the reduction to form the desired enantiomer.
Understand the role of catalysts in the reaction.
By modeling the energy profile of the reaction, chemists can optimize reaction conditions to improve yield and selectivity.
In Silico Screening and Library Design
In the context of drug discovery, computational methods are extensively used to screen large numbers of molecules for their potential biological activity and to design libraries of new compounds with desired properties.
In silico screening, or virtual screening, involves computationally docking a library of compounds into the binding site of a biological target to predict their binding affinity. If β-Amino-3-(trifluoromethyl)benzenepropanol were identified as a hit compound, its structure could be used as a starting point for further investigation.
Virtual library design takes this a step further by using the core structure (scaffold) of a known active compound to generate a large number of derivatives. For β-Amino-3-(trifluoromethyl)benzenepropanol, a virtual library could be created by systematically modifying different parts of the molecule, such as the substitution pattern on the benzene (B151609) ring or the groups attached to the amino and hydroxyl moieties. The table below illustrates a hypothetical library design based on the β-Amino-3-(trifluoromethyl)benzenepropanol scaffold.
Table 3: Hypothetical Virtual Library Design Based on the β-Amino-3-(trifluoromethyl)benzenepropanol Scaffold
| Scaffold Position | R1 (on Benzene Ring) | R2 (on Amino Group) | R3 (on Hydroxyl Group) |
|---|---|---|---|
| Variation 1 | 4-Chloro | Methyl | Acetyl |
| Variation 2 | 2,4-Difluoro | Ethyl | - |
| Variation 3 | 3-Methoxy | - | Methyl |
This approach allows for the rapid exploration of the chemical space around a lead compound, prioritizing the synthesis of molecules with the highest predicted activity and best drug-like properties.
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. The methodologies are broadly categorized into two types: structure-based and ligand-based virtual screening.
Structure-Based Virtual Screening (SBVS): When the three-dimensional (3D) structure of the biological target is known, SBVS methods like molecular docking can be employed. Docking algorithms predict the preferred orientation of a molecule when bound to a target, forming a stable complex. The "goodness" of this fit is estimated by a scoring function, which calculates a binding energy or affinity. For a compound like β-Amino-3-(trifluoromethyl)benzenepropanol, if the target protein was identified, researchers would dock it and millions of other compounds into the target's binding site. The top-scoring compounds would be selected for further investigation.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D target structure, LBVS approaches are used. These methods rely on the knowledge of other molecules (ligands) that are known to bind to the target of interest. By comparing chemical structures and properties, new potential ligands can be identified. A common LBVS method is shape similarity, where the 3D shape of candidate molecules is compared to that of a known active compound.
An illustrative example of these techniques can be seen in studies of Fluoxetine (B1211875), a structurally related compound featuring a trifluoromethylphenyl group. Researchers have used in silico molecular docking to screen for its potential interaction with non-traditional targets, such as the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net
Table 1: Illustrative Virtual Screening Workflow for a Compound Library against a Target Protein
| Step | Methodology | Description | Application to β-Amino-3-(trifluoromethyl)benzenepropanol |
| 1 | Target Identification & Preparation | A 3D structure of a biologically relevant protein target (e.g., from X-ray crystallography) is obtained and prepared for docking. | Identify a potential CNS receptor or enzyme and prepare its crystal structure. |
| 2 | Compound Library Preparation | A large database of small molecules (105-107 compounds) is prepared by generating 3D conformations for each entry. | A library containing β-Amino-3-(trifluoromethyl)benzenepropanol and its analogs would be prepared. |
| 3 | Molecular Docking | The compound library is docked into the active site of the target protein using software like AutoDock Vina. nih.govresearchgate.net | Each compound, including the lead, is computationally fitted into the target's binding pocket. |
| 4 | Scoring and Ranking | Compounds are ranked based on their predicted binding affinity (e.g., kcal/mol) calculated by a scoring function. | Compounds are sorted by their docking scores to prioritize the most promising candidates. |
| 5 | Hit Selection & Filtering | The top-ranked compounds are selected. Further filters (e.g., Lipinski's rule of five, predicted ADMET properties) are applied. | The best-scoring virtual hits are selected for acquisition or synthesis and subsequent experimental testing. |
Design of Focused Compound Libraries
Instead of screening vast and diverse collections, researchers often design focused or targeted libraries. These are smaller, more specialized collections of compounds designed to interact with a specific protein or a family of related targets. nih.gov The design of such libraries is a rational, prospective process based on some understanding of the target.
The process typically involves:
Scaffold Selection: A core chemical structure, or scaffold, known to have some affinity for the target class is chosen. For β-Amino-3-(trifluoromethyl)benzenepropanol, the aminopropanol (B1366323) backbone with the trifluoromethylphenyl group would serve as the starting scaffold.
Combinatorial Enumeration: The selected scaffold is decorated with a variety of chemical groups (R-groups) at specific attachment points. Computational tools are used to enumerate all possible combinations, creating a "virtual library."
In Silico Filtering: This virtual library is then filtered based on calculated physicochemical properties (e.g., molecular weight, logP, polar surface area) to ensure drug-likeness. The library can also be docked to the target protein to prioritize compounds with the highest predicted affinity.
This approach enriches the library with compounds that are more likely to be active, increasing the efficiency of the screening process.
Table 2: Example Design of a Focused Library around the β-Amino-3-(trifluoromethyl)benzenepropanol Scaffold
| Parameter | Design Strategy | Rationale |
| Core Scaffold | β-Amino-3-(trifluoromethyl)benzenepropanol | A known or hypothesized bioactive chemical starting point. |
| Variation Point 1 (R1) | Amino Group | Introduce small alkyl groups, cyclic amines, or amides to probe for additional hydrogen bonds or hydrophobic interactions. |
| Variation Point 2 (R2) | Hydroxyl Group | Convert to ethers or esters to modify polarity and hydrogen bonding capability. |
| Variation Point 3 (R3) | Phenyl Ring | Modify substitution pattern or replace with other aromatic or heteroaromatic rings to modulate electronic properties and binding. |
| Computational Filter | Docking Score & Predicted Properties | The resulting virtual library of analogs is docked against the target; compounds are filtered for favorable ADMET properties. |
Integration with Experimental Data for Predictive Modeling
The true power of computational chemistry is realized when it is integrated with experimental data. Predictive modeling, often using machine learning or quantitative structure-activity relationship (QSAR) models, creates a feedback loop that refines and improves the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is built using a "training set" of compounds for which experimental activity (e.g., IC₅₀ values) is known. The model is then used to predict the activity of new, untested compounds.
Workflow Integration:
Data Collection: A set of analogs, such as derivatives of β-Amino-3-(trifluoromethyl)benzenepropanol, is synthesized and tested experimentally to measure their biological activity against a specific target.
Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated (e.g., electronic, steric, and hydrophobic properties).
Model Building: A mathematical model is created that correlates the calculated descriptors with the measured biological activity.
Model Validation: The model's predictive power is rigorously tested using statistical methods and often an external "test set" of compounds not used in model creation.
Prediction: The validated model is then used to predict the activity of new, virtual compounds from a designed library, prioritizing the most potent candidates for synthesis.
This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, allowing for the data-driven optimization of lead compounds. Studies on diphenylpropionamide derivatives, for instance, have successfully used QSAR analysis to correlate their chemical structures with antioxidant activity. nih.gov
Future Directions and Research Gaps in β Amino 3 Trifluoromethyl Benzenepropanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chiral β-amino alcohols, particularly those containing fluorinated motifs, is a critical area of research. westlake.edu.cnfrontiersin.org Traditional methods often involve multiple steps or rely on stoichiometric amounts of chemical agents, which can be inefficient and environmentally burdensome. frontiersin.orgnih.gov Future efforts will focus on creating more direct, atom-economical, and sustainable pathways to β-Amino-3-(trifluoromethyl)benzenepropanol and its derivatives.
The asymmetric synthesis of β-amino alcohols remains a formidable challenge, requiring precise control over both chemical and stereochemical selectivity. westlake.edu.cn The development of advanced catalysts is central to overcoming these hurdles. Research is moving towards the design of novel catalytic systems that can achieve high yields and enantiomeric excess (ee) under mild conditions.
Future catalyst design will likely focus on:
Multi-Catalytic Strategies: Combining different types of catalysts, such as photoredox and chiral metal catalysts, can enable new reaction pathways. For instance, a radical relay chaperone strategy using an iridium photocatalyst and a chiral copper catalyst has been developed for the regio- and enantioselective C-H amination of alcohols to form β-amino alcohols. nih.gov This approach bypasses the need for pre-functionalized substrates. nih.gov
Advanced Metal Catalysts: Nickel-catalyzed asymmetric reductive cross-coupling has emerged as a powerful method for creating chiral molecules. organic-chemistry.org A nickel-catalyzed trifluoroalkylation of acyl chlorides produces chiral α-trifluoromethylated ketones, which can then be reduced to the corresponding β-trifluoromethyl alcohols with excellent stereocontrol. organic-chemistry.orgacs.org Similarly, ruthenium and rhodium-based catalysts are effective for the transfer hydrogenation of trifluoromethyl ketimines, although their effectiveness can be substrate-dependent. nih.gov
Organocatalysis: Chiral organocatalysts, such as those derived from pyridoxal, offer a metal-free alternative for synthesizing chiral β-hydroxy-α-amino acids from simple starting materials like glycinate (B8599266) and trifluoromethyl ketones. researchgate.net These biomimetic catalysts can operate at very low loadings (e.g., 0.1 mol%) and achieve excellent enantioselectivity. researchgate.net
| Catalytic System | Reaction Type | Key Advantages | Reported Efficiency |
|---|---|---|---|
| Iridium Photocatalyst + Chiral Copper Catalyst | Radical C-H Amination | Direct functionalization of C-H bonds, bypasses pre-functionalized substrates. nih.gov | Enables access to a broad range of chiral β-amino alcohols. nih.gov |
| Nickel/Chiral Ligand | Asymmetric Reductive Trifluoroalkylation | High yields and enantioselectivity, good functional group tolerance, suitable for late-stage functionalization. organic-chemistry.orgacs.org | Excellent diastereoselectivity and complete enantioselective retention in subsequent reductions. organic-chemistry.orgacs.org |
| Rhodium/BINAP Complex | Asymmetric Hydrogenation | Effective for tetrasubstituted alkenes, though can be substrate-specific. lookchem.com | Up to 95% conversion and 86% ee, but sensitive to solvent conditions. lookchem.com |
| Chiral Pyridoxal | Biomimetic Aldol (B89426) Reaction | Metal-free, very low catalyst loading, excellent stereoselectivity. researchgate.net | Up to 99% ee and >20:1 dr for reactions with trifluoromethyl ketones. researchgate.net |
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com The use of enzymes to produce chiral molecules, including those with fluorine-containing groups, is a key area of future research. acs.orgnih.govresearchgate.net
Promising bio-inspired strategies include:
Engineered Enzymes: Directed evolution and protein engineering are being used to create novel enzymes with enhanced activity and substrate scope. nih.govnih.gov For example, amine dehydrogenases (AmDHs) have been engineered to catalyze the asymmetric reductive amination of hydroxy ketones, providing a direct route to chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgnih.govnih.gov
New-to-Nature Reactions: Scientists are designing enzymes to perform reactions not found in nature. chemrxiv.orgchemrxiv.org Engineered nonheme iron enzymes and cytochromes have been developed to generate trifluoromethyl radicals, enabling enantioselective alkene difunctionalization reactions like trifluoromethyl azidation with high efficiency (up to 73% yield and 96:4 e.r.). chemrxiv.orgchemrxiv.org This opens up new possibilities for incorporating CF3 groups into complex molecules. chemrxiv.orgchemrxiv.org
Whole-Cell Biocatalysis: Using whole microbial cells (e.g., Hansenula polymorpha) can simplify the process by providing the necessary enzymes and cofactor regeneration systems in a self-contained biological factory. mdpi.com This approach has been used for the preparative-scale synthesis of chiral alcohols with high yields and enantiomeric excesses. mdpi.com
| Biocatalyst Type | Reaction | Key Advantages | Example Efficiency |
|---|---|---|---|
| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High enantioselectivity, uses ammonia (B1221849) as an amino donor, mild conditions. frontiersin.orgnih.gov | >99% ee, up to 99% conversion on a preparative scale. nih.govnih.gov |
| Engineered Nonheme Iron Enzyme | Radical Alkene Trifluoromethyl Azidation | Performs "new-to-nature" radical reactions, high enantioselectivity. chemrxiv.orgchemrxiv.org | Up to 73% yield and 96:4 enantiomeric ratio. chemrxiv.orgchemrxiv.org |
| Engineered Cytochrome c | Carbene B-H Bond Insertion | Creates versatile α-CF3 organoborons, broad substrate scope. acs.orgnih.gov | Up to 2870 total turnovers and 98.5:1.5 enantiomeric ratio. acs.org |
Exploration of New Chemical Transformations for Benzenepropanol Derivatives
Beyond its synthesis, β-Amino-3-(trifluoromethyl)benzenepropanol is a versatile scaffold for creating new derivatives. The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification, allowing for the synthesis of a diverse library of compounds.
Future research will likely investigate:
Derivatization of the Amino Group: The primary amine can be readily converted into amides, sulfonamides, or subjected to reductive amination to introduce new alkyl or aryl groups. These transformations can significantly alter the molecule's properties.
Functionalization of the Hydroxyl Group: The alcohol functionality can be transformed into ethers, esters, or halides, providing another avenue for structural diversification.
Radical Reactions: Photo-induced radical relay methods have been developed to synthesize complex β-amino alcohol derivatives from simple starting materials like styrenes and vinyl ethers. gaylordchemical.com This one-pot strategy is highly regioselective and proceeds under mild conditions, offering a novel way to build upon the core amino alcohol structure. gaylordchemical.com
Cyclization Reactions: The amino and hydroxyl groups can be used as handles to construct new heterocyclic rings, such as oxazolines. nih.gov These cyclic derivatives can serve as valuable chiral ligands or possess unique biological activities.
Advanced Computational Chemistry Applications
Computational chemistry has become an indispensable tool in modern chemical research, moving from an explanatory role to a predictive one. grnjournal.usnumberanalytics.com By modeling molecular interactions and reaction pathways, computational methods can accelerate the discovery and optimization of chemical processes. grnjournal.usnumberanalytics.comnumberanalytics.com
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted. acs.orgnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. acs.org
Key applications in the context of β-Amino-3-(trifluoromethyl)benzenepropanol include:
Catalyst and Reaction Screening: ML models can rapidly screen virtual libraries of catalysts, ligands, and substrates to predict which combinations will yield the highest selectivity and efficiency. scite.aichinesechemsoc.org This significantly reduces the time and resources required for experimental optimization. rsc.org For example, deep neural networks have been successfully used to predict the enantioselectivity of asymmetric reactions with high accuracy. rsc.org
Retrosynthesis and Pathway Discovery: AI-powered tools can propose novel synthetic routes to target molecules by analyzing known chemical reactions. youtube.com These programs can work backward from the desired product to identify readily available starting materials, providing chemists with new and potentially more efficient synthetic strategies. youtube.com
Autonomous Discovery: The integration of AI with robotic platforms represents the frontier of chemical synthesis. nih.gov These systems can autonomously design, execute, and analyze experiments, creating a closed loop for accelerated discovery of new molecules and reactions. nih.govacs.org
Predictive modeling, often using quantum mechanics-based methods like Density Functional Theory (DFT), provides deep insights into the mechanisms of complex chemical reactions. grnjournal.usnumberanalytics.com This understanding is crucial for rationally designing better catalysts and reaction conditions.
Future directions in predictive modeling will focus on:
Mechanism Elucidation: Computational models can map out detailed reaction pathways, identifying transition states and intermediates that are often difficult or impossible to observe experimentally. grnjournal.us This is particularly valuable for understanding the origin of stereoselectivity in asymmetric catalysis.
Enantioselectivity Prediction: By modeling the interactions between a catalyst and substrate at the transition state, researchers can predict the enantiomeric outcome of a reaction. thieme-connect.com Multi-instance learning approaches, which consider ensembles of catalyst conformations, are being developed to create more robust and accurate models for predicting enantioselectivity across diverse catalyst scaffolds. thieme-connect.com
Predicting Reactivity: Machine learning models are being developed that can predict the reactivity of molecules based on their structure alone. acs.org For instance, models can now predict the bond dissociation energies of C-F bonds in fluorinated compounds, which is crucial for designing degradation or functionalization strategies. acs.org This ability to predict reactivity for new or unstudied compounds is a significant step toward in silico chemical discovery. acs.org
Interdisciplinary Approaches in Chemical Research
The synthesis and study of complex molecules like β-Amino-3-(trifluoromethyl)benzenepropanol increasingly benefit from the integration of multiple scientific disciplines. The convergence of organic synthesis, biochemistry, and computational chemistry offers powerful new strategies for creating and understanding fluorinated compounds with high precision.
A significant area of interdisciplinary research is the use of biocatalysis for the synthesis of chiral organofluorine compounds. acs.orgnih.govnih.gov Researchers have successfully developed enzymatic platforms for challenging chemical transformations. For instance, by employing directed evolution, enzymes like cytochrome c from Rhodothermus marinus have been engineered to catalyze the highly enantioselective insertion of carbene into B-H bonds, yielding valuable chiral α-trifluoromethylated (α-CF3) organoborons. acs.orgnih.govnih.govresearchgate.net This approach, which merges molecular biology with synthetic chemistry, allows for the creation of stereogenic centers bearing a CF3 group with exceptional control, achieving enantiomeric ratios as high as 98.5:1.5. nih.govh1.co Such biocatalytic systems could be adapted for the asymmetric synthesis of β-Amino-3-(trifluoromethyl)benzenepropanol, providing an environmentally benign and highly selective alternative to traditional chemical catalysts.
Complementing these experimental efforts, computational modeling plays a crucial role in understanding and optimizing these complex systems. acs.orgnih.gov Molecular dynamics (MD) simulations, for example, provide deep insights into how an enzyme's active site accommodates fluorinated substrates and controls stereoselectivity. acs.orgnih.gov These computational studies can rationalize the effects of specific mutations on enzyme activity and guide further protein engineering efforts. acs.org By applying similar in silico methods to the study of β-Amino-3-(trifluoromethyl)benzenepropanol and its interactions with potential catalysts or biological targets, researchers can accelerate the design of more efficient synthetic routes and novel bioactive molecules. The integration of synthetic biology to engineer pathways for producing fluorinated building blocks also represents a promising frontier. pharmtech.com
Addressing Current Challenges in Fluorine Chemistry
The unique properties of fluorine impart significant challenges to the synthesis of organofluorine compounds like β-Amino-3-(trifluoromethyl)benzenepropanol. The high electronegativity of fluorine and the high hydration energy of the fluoride (B91410) ion make nucleophilic fluorination difficult in aqueous environments. nih.gov Furthermore, the selective and stereocontrolled introduction of fluorine or trifluoromethyl groups into organic molecules remains a major hurdle in synthetic chemistry. pharmtech.comnih.gov
One of the foremost challenges is achieving enantioselectivity, which is critical for the biological activity of pharmaceuticals. nih.gov While methods for the synthesis of β-amino-α-trifluoromethyl alcohols exist, developing catalytic, asymmetric variants that are efficient and scalable for industrial applications is an ongoing goal. nih.govnih.gov Research into novel catalysts, including both transition metal complexes and organocatalysts, is essential for overcoming this limitation. pharmtech.com
Late-stage fluorination represents another significant challenge and a key goal in medicinal chemistry. pharmtech.com The ability to introduce a trifluoromethyl group into a complex, fully-formed molecular scaffold allows for the rapid diversification of drug candidates, facilitating the study of structure-activity relationships. Current research focuses on developing new reagents and catalytic systems, such as those based on palladium or copper, that can perform these transformations under mild conditions and with high functional group tolerance. pharmtech.com
The development of new trifluoromethylation reagents is also crucial. The Ruppert-Prakash reagent (TMSCF₃) is a widely used tool for nucleophilic trifluoromethylation in the synthesis of trifluoromethylated alcohols. nih.gov However, the pursuit of more efficient, safer, and more versatile reagents continues. Recent advances include organophotoredox-driven, three-component reactions that can construct complex molecules like β-trifluoromethyl β-amino ketones from simple starting materials in a single step. nih.gov Applying such innovative strategies to the synthesis of β-Amino-3-(trifluoromethyl)benzenepropanol could provide more efficient and modular access to this important chemical entity and its derivatives.
Q & A
Q. What are the established synthetic routes for b-Amino-3-(trifluoromethyl)benzenepropanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via reductive amination of 3-(trifluoromethyl)benzaldehyde with 3-aminopropanol under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts). Critical parameters include:
- Temperature: Optimal yields (~75–85%) are achieved at 50–60°C; higher temperatures (>70°C) risk decomposition of the trifluoromethyl group .
- Solvent System: Polar aprotic solvents (e.g., THF or DMF) enhance reaction homogeneity, while protic solvents (e.g., ethanol) reduce byproduct formation.
- Catalyst Loading: 5–10 wt% catalyst ensures efficient hydrogen uptake without over-reduction.
Q. What analytical techniques are most reliable for characterizing this compound, and how do deuterated analogs aid in structural confirmation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR resolve the trifluoromethyl group’s deshielding effects (e.g., aromatic protons at δ 7.4–7.8 ppm, CF at δ 120–125 ppm in F NMR) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H] at m/z 234.1 (calc. 234.09).
- Deuterated Standards: 3-(Trifluoromethyl)benzenepropanol-d (deuterated at the propyl chain) eliminates signal overlap in NMR, enabling precise assignment of stereochemistry .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., anomalous 19^{19}19F NMR shifts) be resolved during structural validation?
Methodological Answer: Anomalous F shifts may arise from solvent polarity or intermolecular interactions. Mitigation strategies include:
- Solvent Screening: Compare spectra in CDCl vs. DMSO-d; trifluoromethyl groups exhibit upfield shifts (~2–3 ppm) in polar solvents due to solvation effects .
- DFT Calculations: Use Gaussian or ORCA software to model electronic environments and correlate with experimental shifts. For example, B3LYP/6-311+G(d,p) predicts F shifts within ±1.5 ppm accuracy .
Q. What strategies optimize enantiomeric resolution of this compound for pharmacological studies?
Methodological Answer: Chiral resolution via:
- Chiral HPLC: Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase; resolution factor () >1.5 achieved at 0.8 mL/min flow rate.
- Kinetic Resolution: Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in vinyl acetate; enantiomeric excess (ee) >95% reported for (R)-enantiomer .
Q. How do computational models predict the compound’s solubility and bioavailability in preclinical assays?
Methodological Answer:
- Solubility Prediction: Use COSMO-RS or Abraham descriptors to estimate logP (~2.3) and aqueous solubility (~0.15 mg/mL). Experimental validation via shake-flask method (pH 7.4 PBS) aligns within 10% error .
- Bioavailability: Molecular dynamics (MD) simulations (AMBER force field) predict moderate membrane permeability (P ~5 × 10 cm/s), corroborated by Caco-2 cell assays .
Q. What are the common synthetic impurities, and how are they quantified during quality control?
Methodological Answer: Major impurities include:
- 3-(Trifluoromethyl)benzenepropanal (oxidation byproduct): Detected via GC-MS (retention time 8.2 min) and controlled to <0.1% .
- Unreacted 3-aminopropanol: Quantified by ion-pair HPLC (LOD 0.05 μg/mL) using a C18 column and 0.1% TFA buffer .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
